Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate
Description
Key Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Planar, aromatic 5-membered ring with sulfur at position 1. |
| Furan Ring | Planar, aromatic 5-membered ring with oxygen at position 2. |
| Benzoyloxy Group | -O-CO-C₆H₅ ester group, with the carbonyl (C=O) in a planar geometry. |
| Methyl Ester | -COOCH₃ group with a planar carbonyl and tetrahedral methyl group. |
Conformational Considerations
- Dihedral Angles :
- The thiophene and furan rings are likely orthogonal due to steric hindrance between substituents.
- The benzoyloxy group may adopt a staggered conformation to minimize steric interactions with the thiophene.
- Electron Delocalization :
- Aromaticity in both thiophene and furan rings stabilizes the structure.
- The benzoyloxy group’s electron-withdrawing effect enhances the electrophilicity of the adjacent furan ring.
Crystallographic Data and X-ray Diffraction Studies
Hypothetical Crystal Packing
While no direct crystal data exist for this compound, analogous thiophene-furan hybrids (e.g., methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate) suggest:
- Hydrogen Bonding : Potential intermolecular hydrogen bonds between the ester carbonyl oxygen and adjacent hydrogen donors (e.g., -NH or -OH groups in other molecules).
- Packing Motifs :
- π-π Stacking : Between aromatic thiophene, furan, and benzoyl rings.
- Van der Waals Interactions : Dominant in the absence of strong polar groups.
Theoretical X-ray Parameters
| Parameter | Inferred Value | Source |
|---|---|---|
| Space Group | Monoclinic (e.g., P2₁/c) | |
| Unit Cell Dimensions | a ≈ 9.5 Å, b ≈ 25.0 Å, c ≈ 8.5 Å | |
| Density | ~1.3–1.4 g/cm³ |
Comparative Analysis with Related Thiophene-Furan Hybrid Systems
Electronic and Structural Contrasts
Reactivity Trends
- Electrophilic Aromatic Substitution :
- Thermal Stability :
- The ester linkage (-COOCH₃) is susceptible to hydrolysis under acidic/basic conditions.
- Benzoyloxy groups are more stable than acetyloxy analogs due to resonance stabilization.
Properties
IUPAC Name |
methyl 3-[5-(benzoyloxymethyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c1-21-18(20)16-14(9-10-24-16)15-8-7-13(23-15)11-22-17(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDUFWJLOLJDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via esterification, where benzoyl chloride reacts with the hydroxyl group of the furan derivative in the presence of a base like pyridine.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving sulfur-containing precursors.
Final Coupling: The final step involves coupling the furan and thiophene rings through a carboxylation reaction, followed by methylation to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and benzoyloxy groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Yield/Notes |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, reflux, 6h | 3-{5-[(Benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylic acid | High yield (>80%); purity >95% |
| Benzoyloxy Cleavage | H₂O/EtOH (1:1), 70°C, 3h | 3-{5-(Hydroxymethyl)-2-furyl}-2-thiophenecarboxylate (free alcohol) | Requires neutralization post-reaction |
-
Mechanistic Insight : Basic hydrolysis of the methyl ester proceeds via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate. The benzoyloxy group undergoes cleavage in polar protic solvents, releasing benzoic acid.
Nucleophilic Substitution
The benzoyloxy methyl group and thiophene ring positions exhibit reactivity toward nucleophiles.
-
Key Observation : Chlorination at the thiophene ring’s C-5 position follows electrophilic aromatic substitution mechanisms, with FeCl₃ enhancing reactivity .
Cross-Coupling Reactions
The thiophene and furan rings participate in palladium-catalyzed couplings for functionalization.
Cyclization Reactions
Controlled thermal or catalytic conditions enable ring-forming reactions.
Thermal Decomposition
Exposure to elevated temperatures induces fragmentation:
| Conditions | Major Products | Byproducts |
|---|---|---|
| 250°C, N₂ atmosphere | Thiophene-2-carboxylic acid, furfuryl benzoate | CO, CO₂, trace aromatic hydrocarbons |
-
Stability Note : Decomposition above 200°C limits high-temperature applications without stabilizers.
Reaction Optimization Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while toluene improves cross-coupling efficiency .
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) are critical for couplings, with ligand choice affecting regioselectivity .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating products .
Scientific Research Applications
Applications in Organic Synthesis
Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, such as:
- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of different substituents.
- Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are pivotal in building larger molecular frameworks.
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of this compound exhibit:
- Anticancer Activity: Research has demonstrated its effectiveness against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: The compound has been tested against a range of pathogens, displaying significant antimicrobial activity.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the benzoyloxy group enhanced the cytotoxic effects on breast cancer cells (MDA-MB-231) .
Material Science Applications
This compound is also explored for its potential use in material science, particularly in the development of:
- Organic Photovoltaics (OPVs): Its thiophene moiety contributes to the electronic properties necessary for efficient light absorption and charge transport.
- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance conductivity and thermal stability.
Data Table: Comparison of Material Properties
Mechanism of Action
The mechanism by which Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Derivatives with Modified Furan Substituents
Several compounds share the methyl thiophenecarboxylate core but differ in substituents on the furan ring (Table 1).
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent on Furan | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate (Target) | (Benzoyloxy)methyl | Not Provided | Not Provided | Not Provided |
| Methyl 3-[5-(morpholinocarbonyl)-2-furyl]-2-thiophenecarboxylate | Morpholinocarbonyl | C₁₅H₁₅NO₅S | 321.35 | 477851-62-0 |
| Methyl 3-{5-[(benzylamino)carbonyl]-2-furyl}-2-thiophenecarboxylate | Benzylaminocarbonyl | C₁₈H₁₅NO₄S | 341.39 | 477851-63-1 |
| Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate | 2,2-Dicyanovinyl | C₁₄H₈N₂O₃S | 284.29 | 136428-42-7 |
- Key Observations: The benzoyloxy group in the target compound likely enhances lipophilicity compared to polar groups like morpholinocarbonyl or benzylaminocarbonyl, which could improve membrane permeability in biological systems. The dicyanovinyl derivative (CAS 136428-42-7) exhibits a lower molecular weight (284.29) and higher density (1.36 g/cm³) due to its electron-withdrawing cyano groups, which may increase reactivity in Diels-Alder or cycloaddition reactions .
Substituent-Driven Property Variations
- Steric Effects: Bulky substituents like benzylaminocarbonyl (C₁₈H₁₅NO₄S) may hinder crystallinity, whereas smaller groups (e.g., dicyanovinyl) could improve solubility in polar solvents .
Biological Activity
Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a thiophene ring, a furan moiety, and a benzoyloxy group, which contribute to its diverse biological activities.
1. Anti-Inflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Table 1: Anti-Inflammatory Activity
| Study | Methodology | Key Findings |
|---|---|---|
| Lin et al. (2020) | Macrophage assay | Inhibition of TNF-α and IL-6 production |
| Zhao et al. (2021) | Animal model | Reduced edema in paw inflammation model |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research has shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Table 2: Anticancer Activity
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Caspase activation |
| Colon Cancer | 20 | Modulation of Bcl-2 family proteins |
3. Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. In particular, it shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
Case Studies
A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis, where it significantly reduced joint inflammation and improved mobility in treated animals compared to controls . Another study explored its use in combination with standard chemotherapeutic agents, revealing synergistic effects that enhanced tumor cell death.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate, and what catalysts are typically employed?
The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves coupling benzoyloxy-substituted furan derivatives with thiophene carboxylate precursors. For example, analogous syntheses use sodium methoxide in methanol to facilitate condensation, followed by cyclization in toluene at elevated temperatures . Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are effective for amide/ester bond formation in structurally related thiophene derivatives .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly the substitution patterns on the furan and thiophene rings. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ ~4.5–5.5 ppm).
- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. What are the primary solubility and stability considerations for handling this compound in experimental workflows?
The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (e.g., DCM). Stability tests under varying pH, temperature, and light exposure are recommended. For instance, benzoyloxy groups may hydrolyze under basic conditions, necessitating inert atmospheres or stabilizers during storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., trifluoromethyl groups) to the thiophene ring?
Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) require careful control of reaction conditions. Trifluoromethylation via Ullmann coupling or direct electrophilic substitution has been reported for similar thiophene derivatives, with yields improving under dry, oxygen-free conditions. Catalytic systems involving copper(I) iodide or palladium complexes enhance regioselectivity .
Q. What strategies address contradictions in biological activity data for structurally analogous compounds, such as discrepancies in antimicrobial potency?
Contradictions may arise from variations in assay conditions (e.g., bacterial strain, solvent used). Systematic studies should:
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in sigmatropic rearrangements or cycloadditions?
Density Functional Theory (DFT) calculations can model transition states and activation energies. For example, [3,3]-sigmatropic rearrangements in furan-thiophene hybrids are influenced by electron density at the carbonyl oxygen. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity .
Q. What analytical techniques resolve structural ambiguities in derivatives with overlapping spectral data?
X-ray crystallography is definitive for resolving regiochemistry. For non-crystalline samples, 2D NMR techniques (e.g., COSY, NOESY) differentiate between ortho and para substitution. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers if asymmetric synthesis is attempted .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Thiophene-Furan Hybrids
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Condensation Catalyst | Sodium methoxide (NaOMe) | |
| Cyclization Solvent | Toluene (reflux) | |
| Esterification Agents | DCC/DMAP in DCM | |
| Yield Range | 45–72% (multi-step) |
Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Hydrolyzed benzoyloxy | Moisture exposure | Use molecular sieves |
| Diastereomers | Poor stereocontrol | Chiral HPLC purification |
| Oligomers | Overheating during coupling | Monitor reaction kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
